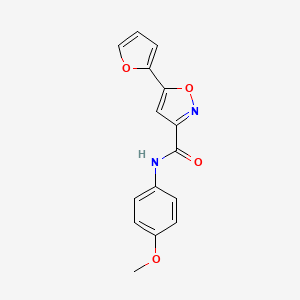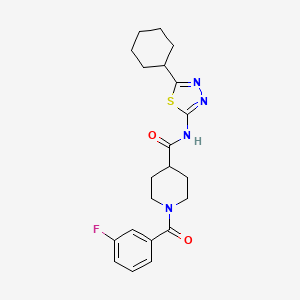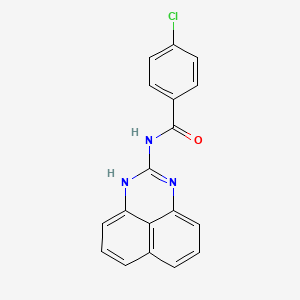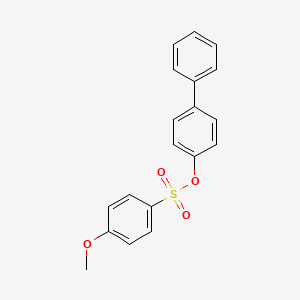![molecular formula C18H22N2O3S B4676824 N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B4676824.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-methylbenzamide
Overview
Description
N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-methylbenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its anti-inflammatory and anticancer properties. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has become a popular tool for studying the mechanisms of inflammation and cancer.
Mechanism of Action
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB target genes. BAY 11-7082 has also been shown to inhibit the activity of other signaling pathways such as MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1. BAY 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition. It has been shown to be more selective than other NF-κB inhibitors such as aspirin and parthenolide. However, BAY 11-7082 has also been shown to have off-target effects, such as the inhibition of proteasome activity. In addition, BAY 11-7082 is not very stable and can degrade over time, which can affect the reproducibility of experiments.
Future Directions
1. The development of more stable and selective NF-κB inhibitors.
2. The study of the role of NF-κB in other diseases such as diabetes and cardiovascular disease.
3. The investigation of the synergistic effects of BAY 11-7082 with other drugs.
4. The study of the effects of BAY 11-7082 on the gut microbiome and its potential role in inflammation and cancer.
5. The development of BAY 11-7082 derivatives with improved pharmacokinetic properties.
Scientific Research Applications
BAY 11-7082 has been widely used in scientific research for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BAY 11-7082 has been used to study the mechanisms of NF-κB activation, and its role in various diseases such as arthritis, asthma, and cancer.
properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-6-5-7-14(12-13)17(21)19-15-8-10-16(11-9-15)24(22,23)20-18(2,3)4/h5-12,20H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCHFWGUOJJQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4676741.png)

![N-(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4676759.png)
![(3aR,7aS)-2-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4676766.png)


![1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4676785.png)
![4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4676800.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4676807.png)

![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)
![3-butyl-5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4676854.png)

![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676867.png)